molecular formula C18H25N3O2S2 B2704765 1-(4-tert-butylbenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine CAS No. 1105202-64-9

1-(4-tert-butylbenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine

Cat. No.: B2704765
CAS No.: 1105202-64-9
M. Wt: 379.54
InChI Key: CGNZAQDSMDDORA-UHFFFAOYSA-N
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Description

1-(4-tert-butylbenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine is a heterocyclic compound featuring a piperidine core substituted with a 4-tert-butylbenzenesulfonyl group at position 1 and a 5-methyl-1,3,4-thiadiazol-2-yl moiety at position 2. Its molecular formula is C₁₈H₂₅N₃O₂S₂ (calculated molecular weight: ~395.5 g/mol). The thiadiazole ring contributes to electron-deficient aromaticity, enabling π-π stacking interactions in biological systems.

Properties

IUPAC Name

2-[1-(4-tert-butylphenyl)sulfonylpiperidin-3-yl]-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S2/c1-13-19-20-17(24-13)14-6-5-11-21(12-14)25(22,23)16-9-7-15(8-10-16)18(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNZAQDSMDDORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylbenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylbenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

1-(4-tert-butylbenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylbenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on sulfonyl substituents, heterocyclic systems (thiadiazole vs. oxadiazole), and biological activities. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Sulfonyl Substituent Heterocycle System Molecular Weight (g/mol) Reported Biological Activity Key References
1-(4-tert-butylbenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine 4-tert-butylphenyl 1,3,4-thiadiazole ~395.5 Likely antitumor/antibacterial*
1-(4-methoxybenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine (BJ49527) 4-methoxyphenyl 1,3,4-thiadiazole 353.46 Not explicitly stated
Sulfamethizole 4-aminophenyl (sulfonamide) 5-methyl-1,3,4-thiadiazole 270.34 Antibacterial
1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine 4-methylphenyl 1,3,4-oxadiazole Not specified Antibacterial (in vitro)
3-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)-4-oxothiazolidin N/A 1,3,4-thiadiazole Not specified Anticancer (IC₅₀ = 46.34 μM)

*Inferred from structural analogs in .

Key Observations

Heterocycle System Differences :

  • 1,3,4-Thiadiazole (target compound) vs. 1,3,4-oxadiazole (): Thiadiazole’s sulfur atom improves metabolic stability and electron-withdrawing capacity, whereas oxadiazole’s oxygen may enhance solubility but reduce π-acceptor strength .

Biological Activity Trends :

  • Thiadiazole derivatives with electron-withdrawing groups (e.g., nitro in ) show potent anticancer activity (IC₅₀ < 50 μM), suggesting the target compound’s tert-butyl group may similarly enhance antitumor effects .
  • Antibacterial activity in oxadiazole-sulfonyl hybrids () implies the target compound could be repurposed for microbial studies, though direct evidence is lacking .

Synthetic Pathways :

  • The target compound’s synthesis likely follows protocols similar to (e.g., sulfonyl chloride coupling, heterocycle formation via cyclization) .

Biological Activity

1-(4-tert-butylbenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine is a synthetic compound notable for its structural complexity and potential biological applications. This compound integrates a piperidine ring with a sulfonyl group and a thiadiazole moiety, which are known to confer various biological activities. Research indicates that this compound may act as an inhibitor of specific biological pathways, particularly in the context of medicinal chemistry.

  • Molecular Formula : C18H25N3O2S2
  • Molecular Weight : 373.54 g/mol
  • CAS Number : 1105202-64-9

The biological activity of 1-(4-tert-butylbenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine likely involves the inhibition of protein kinases, including Janus Kinase 3 (JAK3), which plays a critical role in inflammatory responses and immune signaling pathways. Inhibiting such kinases can lead to reduced inflammation and modulation of immune responses, making this compound a candidate for therapeutic applications in autoimmune diseases and cancer treatment.

Biological Activity Overview

Research has shown that compounds with similar structures exhibit significant biological activities, including:

  • Anticancer Activity : In vitro studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines by arresting the cell cycle at the G2/M phase. This mechanism is crucial for developing new anticancer agents.
  • Antimicrobial Properties : Similar sulfonamide derivatives have been evaluated for their antimicrobial efficacy against various pathogens, suggesting potential applications in treating infections.

Case Studies and Research Findings

A selection of studies highlights the biological activity of compounds related to or derived from 1-(4-tert-butylbenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine:

Study ReferenceFocusFindings
Anticancer ActivityDemonstrated that structural modifications enhance antiproliferative effects against MCF-7 (breast), SW480 (colon), and A549 (lung) cancer cell lines.
Protein Kinase InhibitionIdentified that similar thiadiazole derivatives effectively inhibit JAK3, leading to reduced inflammatory responses.
Antimicrobial StudiesEvaluated novel sulfonamide derivatives showing promising antimicrobial activity against common bacterial strains.

Synthesis and Characterization

The synthesis of 1-(4-tert-butylbenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Piperidine Ring : Utilizing piperidine derivatives as starting materials.
  • Sulfonation Reaction : Introducing the sulfonyl group using sulfonation agents like 4-tert-butylbenzenesulfonyl chloride.
  • Thiadiazole Integration : Incorporating the thiadiazole moiety through cyclization reactions involving appropriate precursors.

Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 1-(4-tert-butylbenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as the piperidine core and thiadiazole moiety. For example:

  • Step 1 : Sulfonylation of 4-tert-butylbenzenesulfonyl chloride with a piperidine derivative under basic conditions (e.g., 5% Na₂CO₃, aqueous phase) to form the sulfonylated piperidine intermediate .
  • Step 2 : Coupling the thiadiazole group (5-methyl-1,3,4-thiadiazol-2-yl) via nucleophilic substitution or cyclization reactions. Refluxing in ethanol or methanol with catalysts like H₂SO₄ or KOH is common .
  • Optimization : Protecting groups may be required to ensure regioselectivity, and reaction progress is monitored via TLC .

Q. How is the compound characterized structurally?

  • Methodological Answer : Structural confirmation relies on:

  • Spectroscopy : ¹H/¹³C NMR to identify proton/carbon environments (e.g., tert-butyl group at δ ~1.3 ppm, thiadiazole protons at δ ~8-9 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
  • Chromatography : HPLC for purity assessment (>95% purity is typical) .

Q. What are the standard purification techniques for this compound?

  • Methodological Answer :

  • Recrystallization : Methanol or ethanol is often used to recrystallize the final product after filtration .
  • Column Chromatography : Silica gel columns with gradient elution (e.g., hexane/ethyl acetate) for intermediates .
  • Precipitation : Ice-cold water or NaOH-induced precipitation to isolate crude products .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • 2D NMR : Use COSY, HSQC, and HMBC to resolve overlapping signals and assign connectivity, especially for piperidine ring conformations and thiadiazole substituents .
  • X-ray Crystallography : Definitive structural assignment via single-crystal analysis, particularly if stereochemistry or regiochemistry is ambiguous .
  • Comparative Analysis : Cross-reference with analogous compounds (e.g., thiadiazole-piperidine derivatives) to identify systematic shifts in spectral data .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Methodological Answer :

  • Condition Screening : Test solvents (DMF vs. acetonitrile), temperatures, and catalysts (e.g., LiH for sulfonylation) to minimize side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 6 hours to 30 minutes) for steps like cyclization, improving efficiency .
  • In-Situ Monitoring : Use real-time FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How does the compound’s structure influence its bioactivity?

  • Methodological Answer :

  • SAR Studies : Modify substituents (e.g., tert-butyl vs. methyl on the sulfonyl group) and assess changes in antimicrobial or enzyme inhibition activity .
  • Computational Modeling : Docking studies to predict interactions with targets (e.g., bacterial enzymes or inflammatory pathway proteins) using software like AutoDock .
  • In Vitro Assays : Test against bacterial strains (e.g., S. aureus, E. coli) with MIC values to quantify potency .

Q. What are common pitfalls in analyzing bioactivity data, and how are they addressed?

  • Methodological Answer :

  • False Positives : Include control experiments (e.g., cytotoxicity assays) to distinguish true bioactivity from nonspecific effects .
  • Batch Variability : Standardize synthetic protocols and biological replicates (n ≥ 3) to ensure reproducibility .
  • Data Normalization : Use reference compounds (e.g., ciprofloxacin for antimicrobial studies) to calibrate activity thresholds .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for similar compounds?

  • Methodological Answer :

  • Reagent Purity : Ensure starting materials (e.g., sulfonyl chlorides) are freshly distilled or repurified to avoid side reactions .
  • Scale Effects : Pilot small-scale reactions (<1 g) before scaling up, as exothermic reactions may behave differently at larger scales .
  • Independent Validation : Reproduce published protocols with strict adherence to reported conditions (e.g., solvent volume, stirring rate) .

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